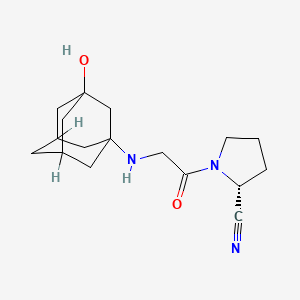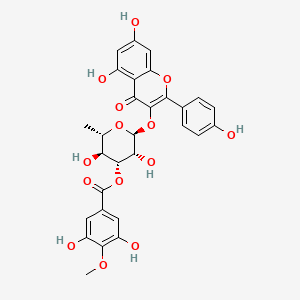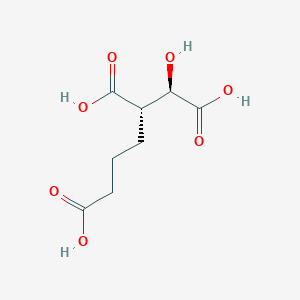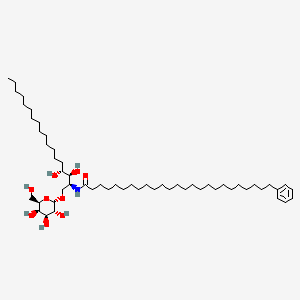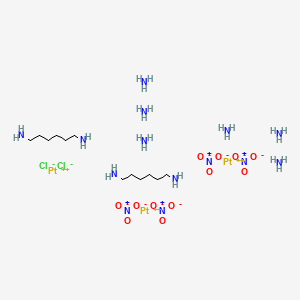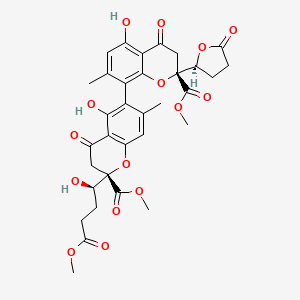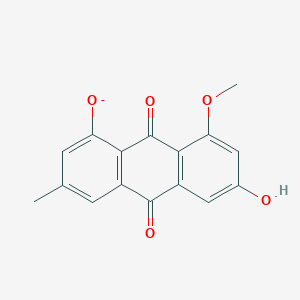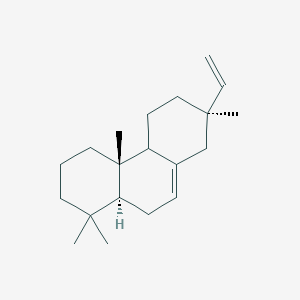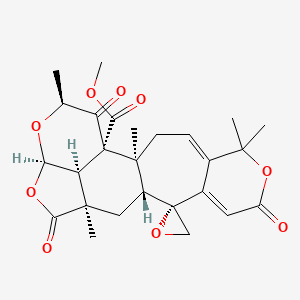
1-Oléoyl-2-palmitoyl-sn-glycéro-3-phosphocholine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Le 1-Oléoyl-2-palmitoyl-sn-glycéro-3-PC a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé dans l'étude des bicouches lipidiques et de la dynamique des membranes.
Biologie : Joue un rôle crucial dans la structure et la fonction de la membrane cellulaire.
Médecine : Investigué pour son potentiel dans les systèmes d'administration de médicaments, en particulier sous la forme de liposomes.
Industrie : Utilisé dans la formulation de cosmétiques et de produits pharmaceutiques .
Mécanisme d'action
Le 1-Oléoyl-2-palmitoyl-sn-glycéro-3-PC exerce ses effets en s'intégrant dans les membranes biologiques, influençant ainsi la fluidité et la perméabilité de la membrane. Il interagit avec diverses protéines et récepteurs au sein de la membrane, affectant les voies de signalisation cellulaire .
Mécanisme D'action
Target of Action
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine, a type of phospholipid that is abundant in cell membranes . It is a diacylglycerol phospholipid, and its primary targets are the lipid bilayers of cells . It plays a crucial role in maintaining the integrity and fluidity of cell membranes .
Mode of Action
POPC interacts with its targets, the lipid bilayers, by integrating into the bilayer structure . This interaction is non-disruptive and maintains the structural integrity of the cell membranes . It has been used to study various subjects such as lipid rafts .
Biochemical Pathways
It is known that phosphatidylcholines like popc play a vital role in the formation and function of lipid rafts . These rafts are microdomains in the cell membrane involved in signal transduction and protein sorting .
Result of Action
The primary result of POPC’s action is the maintenance of cell membrane integrity and fluidity . By integrating into the lipid bilayer, it helps preserve the structure of the cell membrane and supports its function . In addition, it plays a role in the formation and function of lipid rafts, which are involved in cellular signaling processes .
Action Environment
The action of POPC can be influenced by various environmental factors. For instance, the presence of other lipids, such as cholesterol, can affect the integration of POPC into the lipid bilayer and its subsequent effects . Furthermore, conditions such as temperature and pH can also impact the stability and efficacy of POPC .
Analyse Biochimique
Biochemical Properties
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions, particularly those related to membrane dynamics and signaling. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to activate protein kinase C alpha, which is involved in numerous cellular processes including cell growth and differentiation . Additionally, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can interact with phospholipases, which hydrolyze phospholipids into fatty acids and other lipophilic substances . These interactions are essential for the regulation of membrane fluidity and the generation of secondary messengers.
Cellular Effects
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine influences various cellular processes. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound can alter gene expression by influencing transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by participating in the synthesis and degradation of other lipids. The presence of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine in cell membranes can also affect membrane curvature and vesicle formation, which are critical for processes such as endocytosis and exocytosis .
Molecular Mechanism
At the molecular level, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their conformation and activity. For example, its interaction with protein kinase C alpha leads to the activation of this enzyme, which then phosphorylates target proteins involved in cell signaling . Additionally, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can modulate the activity of phospholipases, leading to the production of secondary messengers such as diacylglycerol and inositol triphosphate . These messengers play a crucial role in transmitting signals within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can change over time. This compound is relatively stable when stored at low temperatures, but it can undergo degradation when exposed to heat or light . Long-term studies have shown that 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine can have sustained effects on cellular function, particularly in terms of membrane dynamics and signaling . Its activity may decrease over time due to degradation and the formation of oxidation products.
Dosage Effects in Animal Models
The effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, it can enhance membrane fluidity and promote cell signaling. At high doses, it may lead to toxic effects such as membrane disruption and cell death . Studies have shown that there is a threshold dose beyond which the beneficial effects of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine are outweighed by its toxic effects . Therefore, careful dosage optimization is essential for its use in experimental and therapeutic settings.
Metabolic Pathways
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in several metabolic pathways. It can be synthesized de novo through the Kennedy pathway, which involves the sequential addition of fatty acids to glycerol-3-phosphate, followed by the attachment of a phosphocholine head group . This compound can also be degraded by phospholipases, leading to the production of fatty acids and glycerophosphocholine . These metabolic pathways are crucial for maintaining the balance of phospholipids in cell membranes and for generating signaling molecules.
Transport and Distribution
Within cells, 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is transported and distributed by various mechanisms. It can be incorporated into cell membranes through the action of lipid transfer proteins and vesicular transport . Additionally, it can interact with specific binding proteins that facilitate its transport to different cellular compartments . The distribution of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine within cells is essential for its role in membrane dynamics and signaling.
Subcellular Localization
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is primarily localized in the cell membrane, where it contributes to membrane structure and function . It can also be found in other subcellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid synthesis and transport . The localization of 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-Oléoyl-2-palmitoyl-sn-glycéro-3-PC peut être synthétisé par estérification de l'acide palmitique et de l'acide oléique avec la phosphatidylcholine. La réaction implique généralement l'utilisation d'acide phosphorique et de diméthylamine comme catalyseurs .
Méthodes de production industrielle : La production industrielle du 1-Oléoyl-2-palmitoyl-sn-glycéro-3-PC implique l'estérification à grande échelle de l'acide palmitique et de l'acide oléique avec la phosphatidylcholine. Le processus est optimisé pour un rendement et une pureté élevés, dépassant souvent 95 % .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Oléoyl-2-palmitoyl-sn-glycéro-3-PC subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxyde ou les amines.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'hydroperoxydes, tandis que la réduction peut produire des alcools .
Comparaison Avec Des Composés Similaires
Composés similaires :
- 1-Palmitoyl-2-oléoyl-sn-glycéro-3-PC
- 1-Palmitoyl-2-linoléoyl-sn-glycéro-3-phosphocholine
- 1-Oléoyl-2-linoléoyl-sn-glycéro-3-phosphocholine
Comparaison : Le 1-Oléoyl-2-palmitoyl-sn-glycéro-3-PC est unique en raison de sa composition spécifique en acides gras, qui comprend l'acide oléique et l'acide palmitique. Cette composition influence ses propriétés physiques et ses fonctions biologiques, le distinguant des autres phospholipides .
Propriétés
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVPPYNAZJRZFR-VYOBOKEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:1(9Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008100 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



